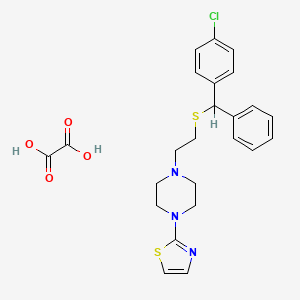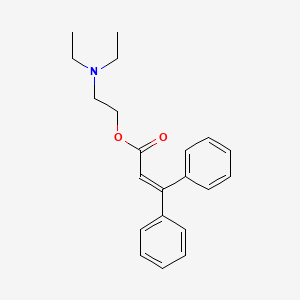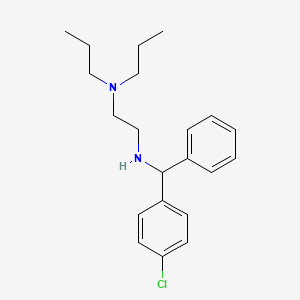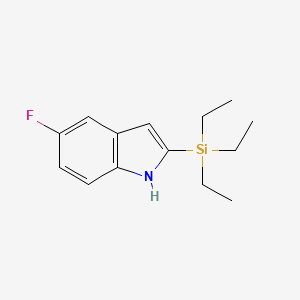
5-Fluoro-2-triethylsilylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-triethylsilylindole: is a fluorinated indole derivative with the molecular formula C14H20FNSi and a molecular weight of 249.4 g/mol . Indole derivatives are significant in organic chemistry due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the Heck alkylation , where an intermediate ketone enolate undergoes alkylation . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol .
Industrial Production Methods: Industrial production of 5-Fluoro-2-triethylsilylindole may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of palladium-catalyzed reactions and copper(I)-catalyzed nucleophilic substitutions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-triethylsilylindole undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidative Trifluoromethylation: Using CF3SO2Na under metal-free conditions to introduce trifluoromethyl groups.
Electrophilic Fluorination: Using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor.
Major Products:
2-Trifluoromethylindoles: Formed through trifluoromethylation reactions.
Fluorinated Methoxyindolines: Formed through electrophilic fluorination.
Scientific Research Applications
Chemistry: 5-Fluoro-2-triethylsilylindole is used as a building block in the synthesis of more complex fluorinated indole derivatives, which have applications in medicinal chemistry .
Biology: Fluorinated indoles, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: The compound is explored for its potential in developing new therapeutic agents due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-triethylsilylindole involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways , including Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These interactions can lead to cytotoxicity and cell death , making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 2-Trifluoromethylindole
- 3-Fluoroindole
- 5-Fluoro-3-phenylindole
Comparison: 5-Fluoro-2-triethylsilylindole is unique due to the presence of both a fluorine atom and a triethylsilyl group , which can enhance its lipophilicity and stability . This combination of functional groups is not commonly found in other fluorinated indoles, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H20FNSi |
|---|---|
Molecular Weight |
249.40 g/mol |
IUPAC Name |
triethyl-(5-fluoro-1H-indol-2-yl)silane |
InChI |
InChI=1S/C14H20FNSi/c1-4-17(5-2,6-3)14-10-11-9-12(15)7-8-13(11)16-14/h7-10,16H,4-6H2,1-3H3 |
InChI Key |
SJPADYAHONSCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



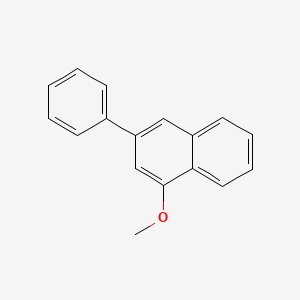
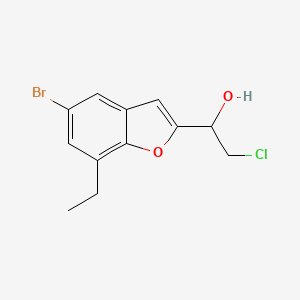
![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
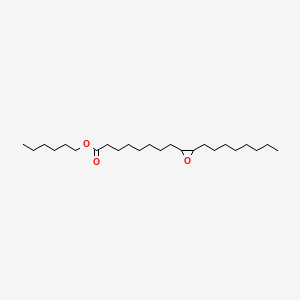
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
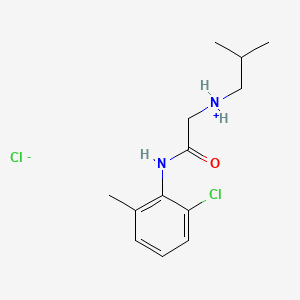

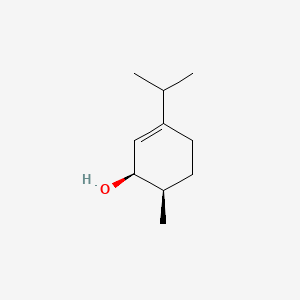
![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
